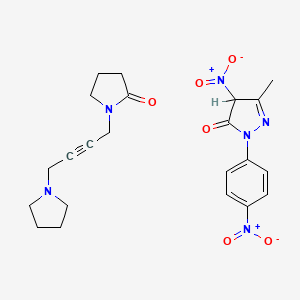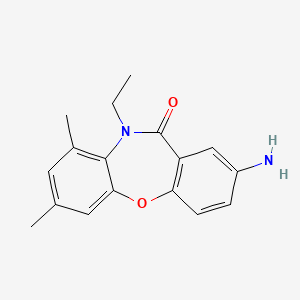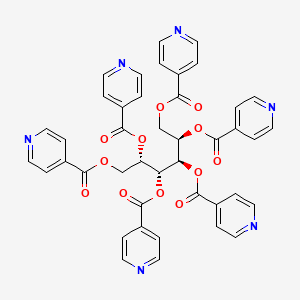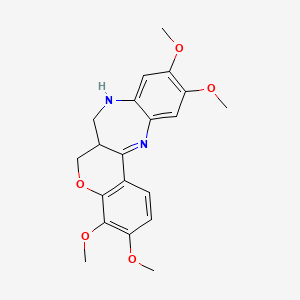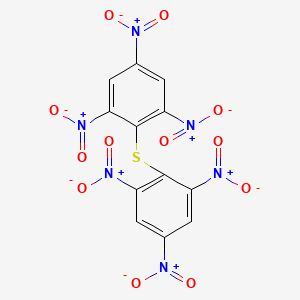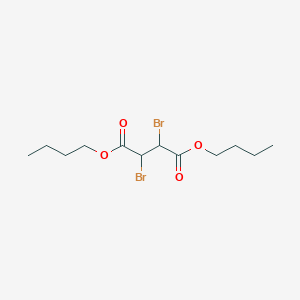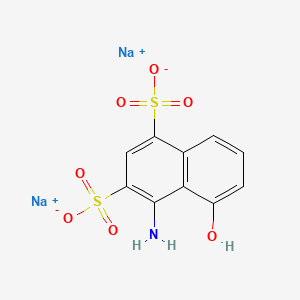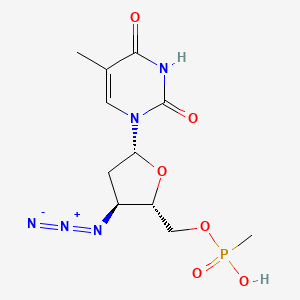![molecular formula C32H45N5O7S2 B12800430 Acetamide, N-[7-[[4-(decyloxy)phenyl]azo]-3,6-bis[(ethylamino)sulfonyl]-8-hydroxy-1-naphthalenyl]- CAS No. 63870-36-0](/img/structure/B12800430.png)
Acetamide, N-[7-[[4-(decyloxy)phenyl]azo]-3,6-bis[(ethylamino)sulfonyl]-8-hydroxy-1-naphthalenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, N-[7-[[4-(decyloxy)phenyl]azo]-3,6-bis[(ethylamino)sulfonyl]-8-hydroxy-1-naphthalenyl]- is a complex organic compound known for its vibrant color and unique chemical properties. This compound belongs to the class of azo dyes, which are widely used in various industries due to their stability and intense coloration.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[7-[[4-(decyloxy)phenyl]azo]-3,6-bis[(ethylamino)sulfonyl]-8-hydroxy-1-naphthalenyl]- involves multiple steps:
Diazotization: The process begins with the diazotization of 4-(decyloxy)aniline. This involves treating the aniline with nitrous acid, usually generated in situ from sodium nitrite and hydrochloric acid, at low temperatures.
Coupling Reaction: The diazonium salt formed is then coupled with 3,6-bis[(ethylamino)sulfonyl]-8-hydroxy-1-naphthalenyl to form the azo compound. This reaction typically occurs in an alkaline medium to facilitate the coupling process.
Acetylation: The final step involves the acetylation of the azo compound to form the desired acetamide derivative. This is achieved by reacting the azo compound with acetic anhydride in the presence of a base.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. Continuous monitoring and automation are often employed to optimize the process and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.
Reduction: The azo group can be reduced to form corresponding amines. This reaction is typically carried out using reducing agents like sodium dithionite.
Substitution: The compound can participate in substitution reactions, especially at the sulfonyl groups, where nucleophiles can replace the ethylamino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite or zinc in acidic conditions are frequently used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a dye for various applications, including textile dyeing and as a pH indicator due to its color-changing properties under different pH conditions.
Biology
In biological research, it is used as a staining agent for microscopy, helping to visualize cellular components and structures.
Medicine
While not commonly used directly in medicine, derivatives of this compound are studied for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry
Industrially, this compound is used in the manufacturing of colored plastics, inks, and coatings due to its stability and vibrant color.
Mécanisme D'action
The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The molecular targets and pathways involved depend on the specific application. For instance, in biological staining, the compound binds to specific cellular components, enhancing their visibility under a microscope.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetamide, N-[4-[(4-nitrophenyl)azo]phenyl]-: Another azo dye with similar applications but different substituents.
Acetamide, N-[4-[(4-methylphenyl)azo]phenyl]-: Similar structure but with a methyl group instead of a decyloxy group.
Uniqueness
The unique feature of Acetamide, N-[7-[[4-(decyloxy)phenyl]azo]-3,6-bis[(ethylamino)sulfonyl]-8-hydroxy-1-naphthalenyl]- is its combination of substituents, which imparts specific chemical properties such as solubility, stability, and color intensity. This makes it particularly useful in applications requiring high-performance dyes.
Propriétés
Numéro CAS |
63870-36-0 |
|---|---|
Formule moléculaire |
C32H45N5O7S2 |
Poids moléculaire |
675.9 g/mol |
Nom IUPAC |
N-[7-[(4-decoxyphenyl)diazenyl]-3,6-bis(ethylsulfamoyl)-8-hydroxynaphthalen-1-yl]acetamide |
InChI |
InChI=1S/C32H45N5O7S2/c1-5-8-9-10-11-12-13-14-19-44-26-17-15-25(16-18-26)36-37-31-29(46(42,43)34-7-3)21-24-20-27(45(40,41)33-6-2)22-28(35-23(4)38)30(24)32(31)39/h15-18,20-22,33-34,39H,5-14,19H2,1-4H3,(H,35,38) |
Clé InChI |
NHGVHUVNLBETNN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCOC1=CC=C(C=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)NCC)S(=O)(=O)NCC)NC(=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





